1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid
Description
This compound features a hybrid heterocyclic scaffold combining a 1,2,5-oxadiazole (furazan) ring and a 1,2,3-triazole moiety. The 5-(piperidin-1-ylmethyl) substituent introduces a flexible aliphatic amine group, which may improve solubility and bioavailability compared to purely aromatic analogs. The carboxylic acid at position 4 allows for salt formation, enhancing crystallinity and aqueous solubility. This structural profile suggests applications in medicinal chemistry (e.g., enzyme inhibition) or materials science (e.g., coordination chemistry) .
Properties
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(piperidin-1-ylmethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N7O3/c12-9-10(15-21-14-9)18-7(8(11(19)20)13-16-18)6-17-4-2-1-3-5-17/h1-6H2,(H2,12,14)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJHPSJKLKQRHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(N=NN2C3=NON=C3N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 352446-63-0) is a novel triazole derivative with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and therapeutic implications based on existing research.
- Molecular Formula : C11H15N7O3
- Molecular Weight : 293.28 g/mol
- Structure : The compound features a triazole ring and an oxadiazole moiety which are significant for its biological activity.
Biological Activity Overview
Research indicates that triazole-containing compounds exhibit diverse biological activities including anticancer, antimicrobial, and enzyme inhibition properties. The specific compound under discussion has shown promising results in various studies.
Anticancer Activity
Several studies have highlighted the anticancer potential of triazole derivatives. For instance:
-
Cytotoxicity Against Cancer Cell Lines :
- The compound demonstrated significant cytotoxic effects against human breast cancer cells (HCT116) with an IC50 value of approximately 0.43 µM, which is notably more potent than conventional chemotherapeutics like Melampomagnolide B (IC50 = 4.93 µM) .
- It induced apoptosis and inhibited cell migration by modulating epithelial-to-mesenchymal transition markers such as E-cadherin and vimentin .
- Mechanism of Action :
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on carbonic anhydrase-II (CA-II), an enzyme implicated in various physiological processes:
- Inhibition Potency :
Case Studies and Research Findings
A selection of relevant case studies illustrates the compound's biological activity:
| Study | Findings | Cell Line/Model |
|---|---|---|
| Yu et al. (2019) | Significant cytotoxicity (IC50 = 0.43 µM) against HCT116; induced apoptosis | HCT116 |
| Wei et al. (2020) | Effective against multidrug-resistant cancer cells; induced ferroptosis | Various cancer models |
| Frontiers in Chemistry (2021) | Moderate inhibition of carbonic anhydrase-II; potential therapeutic applications | In vitro assays |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds highlight key variations in substituents and their effects on physicochemical and functional properties:
Substituent Variations and Physicochemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
